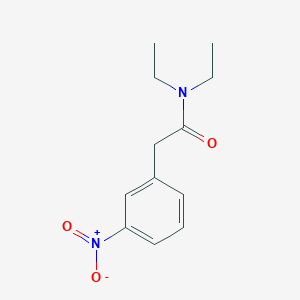

N,N-Diethyl-3-nitrobenzeneacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-6-5-7-11(8-10)14(16)17/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSQKWOCPGQJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631522 | |

| Record name | N,N-Diethyl-2-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19281-11-9 | |

| Record name | N,N-Diethyl-2-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-3-nitrobenzamide

A Note on Chemical Nomenclature: Initial inquiries for "N,N-Diethyl-3-nitrobenzeneacetamide" did not yield a corresponding chemical entity in scientific literature. However, the structurally similar compound, N,N-Diethyl-3-nitrobenzamide (CAS No. 2433-21-8) , is a known chemical intermediate. This guide will focus on the latter, providing a comprehensive analysis of its physicochemical properties for researchers, scientists, and professionals in drug development.

Introduction: A Profile of N,N-Diethyl-3-nitrobenzamide

N,N-Diethyl-3-nitrobenzamide is a nitroaromatic compound with significant utility as a building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring substituted with a tertiary amide and a nitro group at the meta-position, imparts a unique combination of reactivity and electronic characteristics. The potent electron-withdrawing nature of the nitro group is a key determinant of the molecule's chemical behavior, rendering the aromatic ring susceptible to nucleophilic attack and, notably, facilitating the reduction of the nitro group to an amine.[1] This transformation is a critical step in the synthesis of various pharmaceutical scaffolds and other biologically active molecules.[1]

This guide provides a detailed examination of the key physicochemical properties of N,N-Diethyl-3-nitrobenzamide, outlining experimental methodologies for their determination and discussing the implications of these properties for its application in research and development.

Core Physicochemical Characteristics

A summary of the fundamental physicochemical properties of N,N-Diethyl-3-nitrobenzamide is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are based on computational predictions due to a scarcity of published experimental data for this specific molecule.

| Property | Value / Predicted Value | Data Source Type |

| Molecular Formula | C₁₁H₁₄N₂O₃ | - |

| Molecular Weight | 222.24 g/mol | Calculated |

| CAS Number | 2433-21-8 | - |

| Appearance | Yellow powder or crystalline solid (predicted) | Analogous Compound |

| Melting Point | 140-143 °C (for 3-nitrobenzamide) | Experimental (Analog)[2][3] |

| Boiling Point | 312.55 °C (estimated for 3-nitrobenzamide) | Predicted (Analog)[2] |

| Water Solubility | < 0.1 mg/mL at 18 °C (sparingly soluble, for 3-nitrobenzamide) | Experimental (Analog)[2][4] |

| Solubility in Organic Solvents | Soluble in polar solvents like ethanol, acetone, and DMSO. | General (Analog)[2] |

| LogP (Octanol/Water Partition Coefficient) | 1.1 | Computed[5] |

| pKa | 14.86 ± 0.50 (predicted for 3-nitrobenzamide) | Predicted (Analog)[2][3] |

Synthesis and Chemical Reactivity

N,N-Diethyl-3-nitrobenzamide is typically synthesized via the reaction of 3-nitrobenzoyl chloride with diethylamine.[1] This standard amidation reaction is robust and widely employed. An alternative, more atom-economical approach involves the direct thermal amidation of 3-nitrobenzoic acid with diethylamine at elevated temperatures (160-200°C).[1]

Caption: Synthesis of N,N-Diethyl-3-nitrobenzamide via thermal amidation.

The reactivity of N,N-Diethyl-3-nitrobenzamide is dominated by two key features: the nitro group and the amide functionality.

-

Nitro Group Reactivity : The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution.[1] Its most significant reactivity lies in its susceptibility to reduction, which can be achieved through methods like catalytic hydrogenation (e.g., using Palladium on Carbon).[1] This reduction proceeds through nitroso and hydroxylamine intermediates to yield the corresponding aniline, N,N-diethyl-3-aminobenzamide, a valuable intermediate in medicinal chemistry.[1]

-

Amide Moiety Transformations : The tertiary amide group is generally stable.[1] However, it can undergo hydrolysis under acidic or basic conditions to yield 3-nitrobenzoic acid and diethylamine.[1] This reaction typically requires heating.[1]

Spectroscopic and Analytical Characterization

The structural elucidation of N,N-Diethyl-3-nitrobenzamide relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics and provide standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.6 - 8.5 | ~122 - 148 | m |

| -CH₂- | ~3.2 - 3.6 (broad) | ~39 - 43 | br s or m |

| -CH₃ | ~1.1 - 1.3 (broad) | ~12 - 14 | br t |

| C=O | - | ~168 - 171 | - |

Note: These are predicted values based on spectroscopic principles, as specific experimental data is not widely available in published literature.[1]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N-Diethyl-3-nitrobenzamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans may be required.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 - 1650 | C=O stretch (tertiary amide) |

| ~1525 - 1540 | Asymmetric NO₂ stretch |

| ~1345 - 1355 | Symmetric NO₂ stretch |

| ~3000 - 3100 | Aromatic C-H stretch |

| ~2850 - 2970 | Aliphatic C-H stretch |

Note: Predicted values are based on data from analogous compounds like 3-nitrobenzamide and N,N-diethyl-3-methylbenzamide.[1]

Experimental Protocol for IR Analysis:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the characteristic absorption bands to identify functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment | Formula |

| 222 | Molecular Ion [M]⁺ | [C₁₁H₁₄N₂O₃]⁺ |

| 193 | [M - C₂H₅]⁺ | [C₉H₉N₂O₃]⁺ |

| 150 | [3-nitrobenzoyl cation]⁺ | [C₇H₄NO₃]⁺ |

| 104 | [C₇H₄O]⁺ (loss of NO₂) | [C₇H₄O]⁺ |

| 72 | [Diethylamino cation]⁺ | [C₄H₁₀N]⁺ |

Note: Predicted fragments based on common fragmentation pathways for related structures.[1]

Experimental Protocol for GC-MS Analysis:

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol, ethyl acetate).

-

GC-MS Instrument Setup: Set the appropriate GC oven temperature program, injector temperature, and mass spectrometer parameters.

-

Injection: Inject a small volume of the sample solution into the GC inlet.

-

Separation: The compound will travel through the GC column and be separated from other components.

-

Ionization and Fragmentation: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized and fragmented.

-

Mass Analysis and Detection: The fragments are separated based on their mass-to-charge ratio and detected.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragments.

Safety and Handling

N,N-Diethyl-3-nitrobenzamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on data for the similar compound 3-nitrobenzamide, it may be harmful if swallowed and can cause skin and eye irritation.[4][6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

References

-

PubChem. 3-Nitrobenzamide. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

-

Solubility of Things. DEET. [Link]

-

ACS Publications. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. [Link]

-

PubChem. N,N-diethyl-3-nitrobenzamide. [Link]

-

Chemical Communications (RSC Publishing). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 4. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-diethyl-3-nitrobenzamide | C11H14N2O3 | CID 347741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N-Diethyl-3-nitrobenzeneacetamide (CAS No. 19281-11-9): A Key Intermediate in Ropinirole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-3-nitrobenzeneacetamide, with the Chemical Abstracts Service (CAS) number 19281-11-9, is a crucial, non-commercial chemical intermediate primarily utilized in the synthesis of Ropinirole. Ropinirole is a potent, non-ergoline dopamine D2 receptor agonist prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome. The purity, stability, and overall quality of this compound directly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis, characterization, quality control, and safe handling of this pivotal intermediate, designed to support researchers and professionals in drug development and manufacturing.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amide. Its core structure consists of a benzene ring substituted with a nitro group at the meta position and an acetamide group to which two ethyl groups are attached at the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 19281-11-9 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| Appearance | Red Oil | [1] |

| Synonyms | N,N-Diethyl-2-(3-nitrophenyl)acetamide, N,N-Diethyl-2-(m-nitrophenyl)acetamide | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

The Strategic Importance in Ropinirole Synthesis

The synthesis of Ropinirole, a complex heterocyclic compound, involves a multi-step process where the formation of the core indole structure is a key transformation. This compound serves as a critical precursor in constructing the substituted phenyl moiety of the Ropinirole molecule. The nitro group at the 3-position is strategically placed for subsequent reduction to an amino group, which is essential for the cyclization reaction that forms the indole ring system of Ropinirole.

The general synthetic pathway involves the amidation of 3-nitrophenylacetic acid with diethylamine to produce this compound. This intermediate then undergoes further transformations, including reduction of the nitro group and subsequent cyclization, to yield the Ropinirole core. The purity of this compound is paramount, as any impurities can be carried through the synthetic sequence, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the final Ropinirole API.[2][3][4][5]

Figure 1: Simplified workflow illustrating the role of this compound in the synthesis of Ropinirole.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the amidation of 3-nitrophenylacetic acid with diethylamine. This can be accomplished via several methods, with the choice of method often depending on the desired scale, yield, and purity requirements.

Direct Thermal Amidation

A straightforward and atom-economical approach involves the direct reaction of 3-nitrophenylacetic acid and diethylamine at elevated temperatures.[6] This method, while simple, may require high temperatures and long reaction times, and the equilibrium nature of the reaction can limit the yield. The removal of water is crucial to drive the reaction to completion.

Amidation via an Activated Carboxylic Acid Intermediate

A more common and generally higher-yielding method involves the activation of the carboxylic acid group of 3-nitrophenylacetic acid before reaction with diethylamine. This is typically done by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent.

Experimental Protocol: Synthesis via Acyl Chloride

-

Activation of 3-Nitrophenylacetic Acid: In a well-ventilated fume hood, 3-nitrophenylacetic acid is dissolved in a suitable inert solvent (e.g., dichloromethane or toluene). A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the conversion to the acyl chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Amidation: The resulting solution of 3-nitrophenylacetyl chloride is then slowly added to a solution of diethylamine in an inert solvent, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically exothermic and should be cooled in an ice bath.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine to remove unreacted starting materials and salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Figure 2: General mechanism for the synthesis of this compound via an acyl chloride intermediate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the benzylic CH₂ protons, and two sets of signals (a quartet and a triplet) for the two non-equivalent ethyl groups on the amide nitrogen due to restricted rotation around the C-N bond.[7][8] |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to the nitro group), the benzylic carbon, the amide carbonyl carbon, and the carbons of the two ethyl groups.[7][8] |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch (typically around 1630-1680 cm⁻¹), characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic protons.[9][10] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (236.27 g/mol ) and characteristic fragmentation patterns.[11] |

Experimental Protocol: HPLC Analysis for Purity Assessment

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound and for identifying and quantifying any impurities.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., the mobile phase).

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Impurity Profiling and Quality Control

The control of impurities in this compound is a critical aspect of ensuring the quality of the final Ropinirole API. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation of the product.[2][4][5]

Potential Impurities:

-

Unreacted 3-nitrophenylacetic acid: Can lead to the formation of byproducts in subsequent steps.

-

Over-reacted or side-reacted products: Such as those arising from reactions with impurities in the starting materials or solvents.

-

Degradation products: The stability of the compound under storage and reaction conditions should be evaluated.[12]

Control Strategy:

-

Starting Material Control: Use of high-purity 3-nitrophenylacetic acid and diethylamine.

-

Process Control: Strict control of reaction parameters (temperature, reaction time, stoichiometry) to minimize side reactions.

-

In-process Controls: Monitoring the reaction progress and purity of the intermediate at various stages.

-

Final Product Specification: Establishing clear specifications for the purity of this compound, including limits for known and unknown impurities.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14][15][16]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[13][14][15][16]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[13][14][15][16]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[13][14][15]

Conclusion

This compound is a pivotal intermediate in the industrial synthesis of Ropinirole. A thorough understanding of its synthesis, characterization, and the implementation of robust quality control measures are essential for the production of a safe and effective final drug product. This guide provides a foundational framework for researchers and drug development professionals to approach the handling and application of this important chemical compound with scientific rigor and a commitment to quality.

References

- Fisher Scientific. (2010, November 24).

- TCI Chemicals. (2025, September 12).

- Sigma-Aldrich. (2024, September 6).

- The Royal Society of Chemistry. Contents.

- Thermo Fisher Scientific. (2025, September 19).

- Google Patents. (n.d.).

- Thermo Fisher Scientific. (2025, September 16).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Science and Education Publishing. (n.d.).

- Google Patents. (n.d.).

- Quick Company. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide.

- MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.

- ResearchGate. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.

- PubChem. (n.d.). N,N-Diethylacetamide.

- National Center for Biotechnology Information. (2017, March 27).

- International Journal of Pharmaceutical Sciences. (n.d.).

- YouTube. (2020, July 4). CHEM 2212L Experiment 8 - Amide Synthesis.

- EPFL. (n.d.).

- NIST. (n.d.). Acetamide, N,N-diethyl-.

- ResearchGate. (n.d.). Impurity profiling emerging trends in quality control of pharmaceuticals.

- ManTech Publications. (2021, June). Impurity Profiling of Pharmaceuticals.

- ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs.

- PubChem. (n.d.). CID 68791473.

- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

- ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids with Nitroarenes | Request PDF.

- Merck Millipore. (n.d.).

- BOC Sciences. (n.d.). Ropinirole Impurities.

- SciSpace. (n.d.).

- 上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. (n.d.). This compound.

Sources

- 1. e-biochem.com [e-biochem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. admin.mantechpublications.com [admin.mantechpublications.com]

- 5. rroij.com [rroij.com]

- 6. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Acetamide, N,N-diethyl- [webbook.nist.gov]

- 11. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-3-nitrobenzeneacetamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of N,N-Diethyl-3-nitrobenzeneacetamide (CAS No. 19281-11-9). Designed for researchers and professionals in drug development and fine chemical synthesis, this document delineates the compound's structural features through predictive spectroscopic analysis, outlines a robust and verifiable synthetic protocol, and details the analytical workflow required for structural confirmation and purity assessment. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for understanding and utilizing this important pharmaceutical intermediate.

Compound Identification and Physicochemical Profile

This compound is an aromatic amide derivative whose utility is noted as an intermediate in the synthesis of various pharmaceuticals, including derivatives of Ropinirole.[1] Its core structure consists of a 3-nitrophenylacetyl moiety connected to a diethylamine group via an amide linkage.

The fundamental physicochemical properties, derived from computational models and available data, are summarized below. These parameters are critical for predicting solubility, designing reaction conditions, and developing purification strategies.

| Property | Value | Source |

| CAS Number | 19281-11-9 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |

| Molecular Weight | 236.27 g/mol | Calculated |

| Appearance | Red Oil (Predicted) | [1] |

| Category | Amines, Aromatics, Pharmaceuticals, Intermediates & Fine Chemicals | [1] |

Elucidation of the Molecular Structure

A definitive understanding of the molecular structure of this compound is achieved by integrating insights from multiple analytical techniques. While experimental spectra for this specific molecule are not broadly published, a highly accurate structural profile can be constructed based on established principles of spectroscopy and data from analogous compounds.

Core Structural Components and Connectivity

The molecule is composed of four key regions, the interplay of which defines its chemical behavior and spectroscopic signature:

-

Meta-Substituted Nitroaromatic Ring: A benzene ring substituted with a nitro group (-NO₂) and an acetyl group at positions 1 and 3. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic protons and carbons.

-

Methylene Bridge: A -CH₂- group linking the aromatic ring to the amide carbonyl, providing conformational flexibility.

-

Tertiary Amide Group: A -C(=O)N- functional group. The partial double-bond character of the C-N bond due to resonance restricts rotation, a key feature observable in NMR spectroscopy.

-

N,N-Diethyl Groups: Two ethyl (-CH₂CH₃) chains attached to the amide nitrogen.

Predictive Spectroscopic Analysis

The following table summarizes the expected spectroscopic data points essential for the structural verification of this compound.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Corroborative Insights |

| ¹H NMR | Aromatic Protons (4H) | δ 7.5 - 8.4 ppm | The electron-withdrawing nitro and acetamide groups will shift these protons downfield into a complex series of multiplets. |

| Methylene Bridge (-CH₂-) (2H) | δ ~3.8 ppm | A singlet corresponding to the protons situated between the aromatic ring and the carbonyl group. | |

| N-Ethyl Methylene (-NCH₂-) (4H) | δ ~3.4 ppm (two distinct quartets) | Due to restricted rotation around the amide C-N bond, the two methylene groups are chemically non-equivalent (diastereotopic), leading to two separate quartets.[3] | |

| N-Ethyl Methyl (-CH₃) (6H) | δ ~1.2 ppm (two distinct triplets) | Correspondingly, the terminal methyl groups will also be non-equivalent, appearing as two triplets coupled to their adjacent methylene protons. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170 ppm | Typical chemical shift for a tertiary amide carbonyl carbon. |

| Aromatic Carbons (6C) | δ 120 - 150 ppm | Six distinct signals are expected due to the meta-substitution pattern. The carbon bearing the nitro group (C-NO₂) will be significantly shifted. | |

| Methylene Bridge (-CH₂-) | δ ~42 ppm | Characteristic shift for a carbon positioned between an aromatic ring and a carbonyl group. | |

| N-Ethyl Methylene (-NCH₂-) | δ ~41, 43 ppm | Two distinct signals are expected due to the diastereotopic nature of the ethyl groups. | |

| N-Ethyl Methyl (-CH₃) | δ ~13, 14 ppm | Two distinct signals are expected for the terminal methyl carbons. | |

| IR Spectroscopy | Amide I Band (C=O Stretch) | 1630 - 1680 cm⁻¹ | A strong, characteristic absorption for the tertiary amide carbonyl group is anticipated in this region, similar to that observed for N,N-diethyl-3-methylbenzamide.[4] |

| Nitro Group (N-O Stretch) | 1510 - 1560 cm⁻¹ (asymmetric) & 1345 - 1385 cm⁻¹ (symmetric) | Two strong bands characteristic of an aromatic nitro compound. | |

| Alkyl C-H Stretch | 2850 - 2970 cm⁻¹ | Vibrations corresponding to the methylene and methyl groups of the diethylamino moiety.[4] | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ | Multiple bands indicating the presence of the benzene ring.[4] | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 236.12 | The exact mass corresponding to the molecular formula C₁₂H₁₆N₂O₃. |

| Key Fragments | m/z = 164, 100, 72 | Expected fragments correspond to the loss of the diethylamino group [M - N(Et)₂], the formation of the diethylamino-carbonyl cation [O=C=N(Et)₂]⁺, and the diethylamino cation [N(Et)₂]⁺. |

Verified Synthetic Pathway

The synthesis of this compound is most reliably achieved via a two-step process starting from 3-nitrophenylacetic acid.[5][6][7][8] This classic approach, involving the formation of a reactive acid chloride intermediate, ensures high conversion and facilitates purification.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the amide bond, identifying 3-nitrophenylacetyl chloride and diethylamine as the immediate precursors. The acyl chloride is, in turn, derived from commercially available 3-nitrophenylacetic acid.

Caption: Retrosynthetic analysis of this compound.

Recommended Protocol: The Acid Chloride Route

This self-validating protocol ensures the synthesis of the target compound with high fidelity. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Synthesis of 3-Nitrophenylacetyl Chloride

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet connected to a base trap (e.g., NaOH solution).

-

Reagents: Add 3-nitrophenylacetic acid (10.0 g, 55.2 mmol) to the flask. Carefully add thionyl chloride (SOCl₂) (8.0 mL, 110.4 mmol, 2.0 equiv.) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 3-nitrophenylacetyl chloride (a yellow-orange oil) is typically used in the next step without further purification.

Step 2: Amidation to form this compound

-

Setup: In a fume hood, equip a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Reagents: Dissolve diethylamine (12.0 g, 164 mmol, ~3.0 equiv.) in 50 mL of anhydrous dichloromethane (DCM) and add it to the flask.

-

Causality: An excess of diethylamine is used. One equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]

-

-

Reaction: Dissolve the crude 3-nitrophenylacetyl chloride from Step 1 in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred diethylamine solution, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1 M HCl (to remove excess diethylamine), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.

-

Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the resulting red oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.[10]

Analytical Characterization Workflow

A systematic workflow is essential to confirm the identity and purity of the synthesized product. This process validates the success of the synthesis by matching experimental data against the predicted spectroscopic profile.

Caption: Workflow for the analytical validation of synthesized this compound.

Protocol for Structural Verification

-

Sample Preparation: Prepare separate, concentrated solutions of the purified product in appropriate deuterated solvents for NMR (e.g., CDCl₃) and volatile solvents for MS and GC analysis (e.g., DCM or Methanol). For IR, a neat sample can be analyzed as a thin film on a salt plate.

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum and verify the presence of the key functional groups by matching the observed peaks with the predicted wavenumbers (Amide I band, N-O stretches).

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the structure by assigning all peaks, paying close attention to the chemical shifts, integration values (for ¹H), and splitting patterns, especially the distinct signals for the diastereotopic N-ethyl groups.

-

Mass Spectrometry (MS): Obtain a mass spectrum (e.g., via GC-MS or ESI-MS). Confirm the molecular weight by identifying the molecular ion peak and analyze the fragmentation pattern to further corroborate the structure.[11][12][13]

Purity Assessment

Inject a dilute solution of the final product into an HPLC or GC-MS system. The resulting chromatogram should show a single major peak, allowing for the quantification of purity, which should ideally be above 98% for use in further research or development.[14][15]

References

-

PubChem. N,N-Diethyl-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. URL: [Link]

-

U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. URL: [Link]

-

HuiCheng Bio. This compound. URL: [Link]

-

Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. URL: [Link]

-

ResearchGate. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. URL: [Link]

-

An, G., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Journal of Chromatographic Science, 57(9), 834-842. URL: [Link]

-

PubChem. N,N-Diethylacetamide. National Center for Biotechnology Information. URL: [Link]

-

ResearchGate. Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. URL: [Link]

- Google Patents. Method and assays for quantitation of acetamide in a composition.

-

PubChem. N,N-diethyl-3-methylbenzamide. National Center for Biotechnology Information. URL: [Link]

-

TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier. URL: [Link]

-

YouTube. BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. URL: [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. URL: [Link]

-

ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). URL: [Link]

-

SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. URL: [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? URL: [Link]

-

Chemdad. 3-NITROPHENYLACETIC ACID. URL: [Link]

-

PubChem. 3-Nitrophenylacetic acid. National Center for Biotechnology Information. URL: [Link]

- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Journal of Chemical Education. Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. URL: [Link]

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. URL: [Link]

-

McMahon, R. J. (2015). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. URL: [Link]

Sources

- 1. N,N-Diethyl-3-nitrobenzeneacetamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. This compound | 19281-11-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 3-Nitrophenylacetic acid 99 1877-73-2 [sigmaaldrich.com]

- 6. 3-Nitrophenylacetic acid - [sigmaaldrich.com]

- 7. 3-NITROPHENYLACETIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 10. echemi.com [echemi.com]

- 11. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 15. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

An In-Depth Technical Guide to N,N-Diethyl-3-nitrobenzamide: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of N,N-Diethyl-3-nitrobenzamide, a versatile nitroaromatic intermediate.

Introduction

The nomenclature of substituted benzeneacetamides can lead to ambiguity. The query "N,N-Diethyl-3-nitrobenzeneacetamide" suggests a molecule with a diethylacetamide moiety attached to a nitrophenyl ring. This could refer to N,N-Diethyl-2-(3-nitrophenyl)acetamide, which features a methylene bridge, or N,N-diethyl-3-nitrobenzamide, where the amide is directly bonded to the aromatic ring. This guide will focus on N,N-Diethyl-3-nitrobenzamide , a well-documented and commercially available compound with significant applications in synthetic chemistry. This compound serves as a valuable building block, particularly in the development of novel therapeutics, owing to the reactivity of its nitro and amide functional groups.

This technical guide provides a comprehensive overview of N,N-diethyl-3-nitrobenzamide, including its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and known applications in medicinal chemistry and other fields. The information is intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical and Physical Properties

N,N-Diethyl-3-nitrobenzamide is a nitroaromatic compound that is a solid at room temperature. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the benzene ring.

Identifiers and Molecular Structure

| Property | Value | Source |

| IUPAC Name | N,N-diethyl-3-nitrobenzamide | [1] |

| CAS Number | 2433-21-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2][4] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC(=C1)N(=O)=O | [4] |

| InChI Key | CKXQMTJOJKBZGD-UHFFFAOYSA-N | [2] |

Synthesis of N,N-Diethyl-3-nitrobenzamide

The synthesis of N,N-diethyl-3-nitrobenzamide can be achieved through several methods, primarily involving the formation of an amide bond between a 3-nitrobenzoic acid derivative and diethylamine.

Two-Step Synthesis from 3-Nitrobenzoic Acid

A common and reliable method for the synthesis of N,N-diethyl-3-nitrobenzamide involves a two-step process starting from 3-nitrobenzoic acid. This method is often preferred for its high yield and purity of the final product.[2]

Step 1: Formation of 3-Nitrobenzoyl Chloride

The first step is the conversion of 3-nitrobenzoic acid to its more reactive acid chloride derivative, 3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid.

-

Slowly add an excess of thionyl chloride to the flask.

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-nitrobenzoyl chloride.

Step 2: Amidation of 3-Nitrobenzoyl Chloride

The second step is the reaction of the newly formed 3-nitrobenzoyl chloride with diethylamine to form the desired N,N-diethyl-3-nitrobenzamide. An acid scavenger, such as an excess of diethylamine or another tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct.[2]

Experimental Protocol:

-

Dissolve 3-nitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of diethylamine (at least 2 equivalents) in the same solvent to the cooled solution of 3-nitrobenzoyl chloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N,N-diethyl-3-nitrobenzamide can be further purified by column chromatography or recrystallization.

Direct Thermal Amidation

A more atom-economical approach involves the direct thermal amidation of 3-nitrobenzoic acid with diethylamine at elevated temperatures (160-200°C). This method is simpler as it is a one-pot reaction and produces water as the only byproduct. However, it may require more stringent reaction conditions and might not be suitable for all laboratory settings.[2]

Spectroscopic Characterization

The structure of N,N-diethyl-3-nitrobenzamide can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum is not readily found, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The ethyl groups will exhibit two signals: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the carbons of the two ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-diethyl-3-nitrobenzamide is predicted to show characteristic absorption bands for its functional groups:

-

Amide C=O stretch: A strong absorption band is expected in the region of 1630–1680 cm⁻¹.[2]

-

Aromatic C=C stretch: Multiple bands in the 1400–1600 cm⁻¹ region.

-

N-O asymmetric and symmetric stretches (nitro group): Strong absorption bands are expected around 1530 cm⁻¹ and 1350 cm⁻¹.

-

C-N stretch: An absorption band for the amide C-N bond.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals in the 2850–2970 cm⁻¹ region.[2]

Chemical Reactivity and Applications

The chemical reactivity of N,N-diethyl-3-nitrobenzamide is dominated by the electrophilic nature of the nitroaromatic system and the chemistry of the amide group.

Reduction of the Nitro Group

The most significant reaction of N,N-diethyl-3-nitrobenzamide is the reduction of the nitro group to an amine, yielding N,N-diethyl-3-aminobenzamide. This transformation is a critical step in the synthesis of more complex molecules, as the resulting aniline derivative is a versatile intermediate in medicinal chemistry.[2] This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).[2]

Applications in Medicinal Chemistry

The primary application of N,N-diethyl-3-nitrobenzamide in drug discovery and development is as a synthetic intermediate. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The 3-aminobenzamide derivative obtained from the reduction of N,N-diethyl-3-nitrobenzamide can be further functionalized to create a library of compounds for biological screening. For instance, some nitrobenzamide derivatives have been investigated for their antimicrobial and cytotoxic activities.[5]

Pharmacological and Toxicological Profile

Pharmacological Activity

Specific pharmacological data for N,N-diethyl-3-nitrobenzamide is not extensively documented in publicly available literature. However, the broader class of benzamides and nitroaromatic compounds has been the subject of considerable research. For example, 3-nitrobenzamide is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[5] Derivatives of N,N-diethyl-3-nitrobenzamide could potentially be explored for similar activities.

Toxicology and Safety

Detailed toxicological studies specifically on N,N-diethyl-3-nitrobenzamide are limited. Therefore, its toxicological profile is often inferred from data on structurally related compounds.

-

General Hazards: As with many nitroaromatic compounds, there is a potential for toxicity. It is advisable to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

-

Related Compounds: The safety data for the closely related insect repellent DEET (N,N-diethyl-3-methylbenzamide) indicates low acute toxicity.[6] However, the presence of the nitro group in N,N-diethyl-3-nitrobenzamide significantly alters its electronic properties and potential metabolic pathways, so direct extrapolation of toxicity data is not advisable. The safety data sheet for 3-nitrobenzamide indicates it is harmful if swallowed and may cause skin and eye irritation.[4]

Conclusion

N,N-Diethyl-3-nitrobenzamide is a valuable and versatile chemical intermediate with a well-defined synthesis and clear utility in research and development, particularly in the field of medicinal chemistry. Its primary role as a precursor to N,N-diethyl-3-aminobenzamide opens up a wide array of possibilities for the synthesis of novel bioactive compounds. While specific pharmacological and toxicological data for this compound are not abundant, the known activities of related benzamide and nitroaromatic structures suggest that derivatives of N,N-diethyl-3-nitrobenzamide may hold therapeutic potential. Researchers utilizing this compound should proceed with a thorough understanding of its reactivity and handle it with appropriate safety precautions.

References

-

Contents - The Royal Society of Chemistry. Available at: [Link]

-

2-(2,3-dimethylanilino)-N-(3-nitrophenyl)acetamide - PubChem - NIH. Available at: [Link]

-

Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. - ResearchGate. Available at: [Link]

-

Synthesis route for N, N-diethyl-3-methyl-4-nitro benzamide - ResearchGate. Available at: [Link]

-

N,N-Diethyl-4-nitrobenzamide | C11H14N2O3 | CID 220267 - PubChem. Available at: [Link]

-

N,N-Diethyl-3-methylbenzamide - MDPI. Available at: [Link]

- US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents.

-

DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf - Regulations.gov. Available at: [Link]

-

Synthesis of N,N-Diethylbenzamide - PrepChem.com. Available at: [Link]

-

N,N-diethyl-3-nitrobenzamide | C11H14N2O3 | CID 347741 - PubChem - NIH. Available at: [Link]

Sources

- 1. N,N-diethyl-3-nitrobenzamide | C11H14N2O3 | CID 347741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 2433-21-8 | N,N-Diethyl-3-nitrobenzamide - Synblock [synblock.com]

- 4. Compound N,N-diethyl-3-nitrobenzamide - Chemdiv [chemdiv.com]

- 5. benchchem.com [benchchem.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Spectroscopic Analysis of N,N-Diethyl-3-nitrobenzeneacetamide: A Predictive Guide

This technical guide provides a detailed exploration of the predicted spectroscopic characteristics of N,N-Diethyl-3-nitrobenzeneacetamide. In the absence of publicly available experimental data, this document serves as a robust predictive analysis, leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this compound through modern analytical techniques.

Introduction to this compound

This compound is an organic compound featuring a nitro-substituted aromatic ring linked to an N,N-diethylacetamide moiety.[1][2] Its structure suggests potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control in synthetic processes. This guide will provide a detailed, predicted spectral analysis to serve as a benchmark for future experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms within the this compound molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetamide group, and the ethyl groups attached to the nitrogen atom. The presence of the electron-withdrawing nitro group and the amide functionality will significantly influence the chemical shifts of the aromatic and adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.15 | Triplet | 3H | -CH₃ (ethyl) |

| b | 1.25 | Triplet | 3H | -CH₃ (ethyl) |

| c | 3.35 | Quartet | 2H | -CH₂- (ethyl) |

| d | 3.45 | Quartet | 2H | -CH₂- (ethyl) |

| e | 3.80 | Singlet | 2H | Ar-CH₂-CO |

| f | 7.55 | Triplet | 1H | Ar-H |

| g | 7.70 | Doublet | 1H | Ar-H |

| h | 8.15 | Doublet | 1H | Ar-H |

| i | 8.25 | Singlet | 1H | Ar-H |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Groups (a, b, c, d): The two ethyl groups on the amide nitrogen are diastereotopic due to the restricted rotation around the amide C-N bond. This results in two sets of signals for the methyl and methylene protons. The methyl protons (a, b) are expected to appear as two distinct triplets around 1.15 and 1.25 ppm, each integrating to 3H. The adjacent methylene protons (c, d) will appear as two separate quartets around 3.35 and 3.45 ppm, each integrating to 2H.

-

Acetamide Methylene Protons (e): The methylene protons alpha to the carbonyl group and the aromatic ring are expected to appear as a singlet at approximately 3.80 ppm, integrating to 2H.

-

Aromatic Protons (f, g, h, i): The protons on the 3-nitrophenyl ring will be deshielded due to the electron-withdrawing nature of the nitro group. The proton at the 5-position (f) is predicted to be a triplet around 7.55 ppm. The protons at the 4- and 6-positions (g, h) are expected to appear as doublets around 7.70 and 8.15 ppm, respectively. The proton at the 2-position (i), being ortho to the nitro group, will be the most deshielded and is predicted to appear as a singlet (or a narrow multiplet) around 8.25 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum at 298 K. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans is recommended.

-

Data Processing: Process the free induction decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals and determine the multiplicities.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 13.0 | -CH₃ (ethyl) |

| 2 | 14.5 | -CH₃ (ethyl) |

| 3 | 41.0 | -CH₂- (ethyl) |

| 4 | 42.5 | -CH₂- (ethyl) |

| 5 | 45.0 | Ar-CH₂-CO |

| 6 | 122.0 | Ar-C |

| 7 | 127.0 | Ar-C |

| 8 | 129.5 | Ar-C |

| 9 | 135.0 | Ar-C |

| 10 | 140.0 | Ar-C (C-CH₂) |

| 11 | 148.5 | Ar-C (C-NO₂) |

| 12 | 169.0 | C=O (amide) |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons (1-5): The methyl carbons of the two inequivalent ethyl groups are predicted to appear at approximately 13.0 and 14.5 ppm. The methylene carbons of the ethyl groups are expected around 41.0 and 42.5 ppm. The methylene carbon of the acetamide group will be found at approximately 45.0 ppm.

-

Aromatic Carbons (6-11): The six aromatic carbons will give rise to six distinct signals in the range of 122.0 to 148.5 ppm. The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield aromatic carbon at around 148.5 ppm.

-

Carbonyl Carbon (12): The amide carbonyl carbon is predicted to have a chemical shift of approximately 169.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio is recommended.

-

Data Processing: Process the FID with an exponential window function and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of NMR Assignments

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2975-2850 | Strong | Aliphatic C-H stretch |

| 1650 | Strong | Amide C=O stretch (Amide I band) |

| 1530 | Strong | Asymmetric NO₂ stretch |

| 1450 | Medium | C=C stretch (aromatic ring) |

| 1350 | Strong | Symmetric NO₂ stretch |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring (3100-3000 cm⁻¹) and the aliphatic ethyl and methylene groups (2975-2850 cm⁻¹).[3][4]

-

Amide Carbonyl: A strong absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching vibration of a tertiary amide.[4][5]

-

Nitro Group: Two strong absorption bands are expected for the nitro group: one for the asymmetric stretch at approximately 1530 cm⁻¹ and another for the symmetric stretch at around 1350 cm⁻¹.[4]

-

Aromatic Ring: The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[6]

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of bending vibrations, which is unique to the molecule and can be used for identification by comparison with a reference spectrum.[6][7]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat compound can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Visualization of Key IR Vibrations

Caption: Key predicted IR functional group frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 236, corresponding to the molecular weight of this compound (C₁₂H₁₆N₂O₃).

-

Major Fragment Ions:

| m/z | Predicted Fragment |

| 207 | [M - C₂H₅]⁺ |

| 190 | [M - NO₂]⁺ |

| 164 | [M - N(C₂H₅)₂]⁺ |

| 100 | [CH₂CON(C₂H₅)₂]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Interpretation of the Mass Spectrum:

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways.[8]

-

Loss of an Ethyl Group: Cleavage of an ethyl radical from the diethylamino group would result in a fragment ion at m/z = 207.

-

Loss of the Nitro Group: Cleavage of the nitro group (NO₂) would lead to a significant peak at m/z = 190.

-

Alpha-Cleavage: Cleavage of the bond between the methylene carbon and the aromatic ring (alpha-cleavage) would generate a fragment at m/z = 164.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, fragmentation can lead to the formation of the N,N-diethylacetamide cation at m/z = 100.

-

Formation of the Diethylamino Cation: A prominent peak at m/z = 72 corresponding to the diethylamino cation is also expected.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Predicted MS Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide has presented a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The predicted spectra and their interpretations provide a solid foundation for the structural characterization of this compound. The detailed experimental protocols offer practical guidance for researchers undertaking the synthesis and analysis of this compound and related molecules. This predictive approach underscores the power of fundamental spectroscopic principles in modern chemical research and serves as a valuable resource for the scientific community.

References

-

Characteristic IR Absorptions of Functional Groups. UMass OWL. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Infrared Spectroscopy. Michigan State University Chemistry. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

N,N-Diethyl-2-(3-nitrophenyl)acetamide. Shanghai Huicheng Biological Technology Co., Ltd. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

- 1. This compound | 19281-11-9 [chemicalbook.com]

- 2. e-biochem.com [e-biochem.com]

- 3. IR Group Frequencies [owl.umass.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N,N-Diethyl-3-nitrobenzeneacetamide as a Chemical Intermediate

Executive Summary

N,N-Diethyl-3-nitrobenzeneacetamide is a specialized chemical intermediate whose value lies in its dual functionality: a reactive aromatic nitro group and a stable tertiary amide. While not an end-product itself, it is a critical building block in multi-step synthetic pathways. The strategic placement of the nitro group on the benzene ring activates the molecule for reduction to its corresponding aniline derivative, N,N-diethyl-3-aminobenzeneacetamide. This transformation is a gateway to a variety of more complex molecules, including pharmacologically active compounds and other high-value chemicals. This guide provides a comprehensive overview of the synthesis, properties, key reactions, and analytical validation of this compound, offering researchers and process chemists the foundational knowledge required to effectively utilize this versatile intermediate.

Physicochemical Properties and Structure

Understanding the fundamental properties of a chemical intermediate is paramount for designing robust synthetic protocols, ensuring safety, and developing effective purification strategies. This compound is a substituted aromatic compound whose characteristics are dictated by the interplay of the nitro, amide, and diethylamino functional groups.

-

Molecular Structure: The molecule consists of a benzene ring substituted at the 1 and 3 positions. A -(CH₂)C(=O)N(CH₂CH₃)₂ (N,N-diethylacetamide) group is attached at position 1, and a nitro group (-NO₂) is at position 3. This meta-substitution pattern is crucial for the electronic properties and reactivity of the compound.

-

Data Summary: The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19281-11-9 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | Derived |

| Molecular Weight | 236.27 g/mol | Derived |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |

| Synonyms | N,N-Diethyl-2-(3-nitrophenyl)acetamide, N,N-Diethyl-2-(m-nitrophenyl)acetamide | [2] |

Synthesis of the Intermediate: Acylation of Diethylamine

The most direct and reliable method for preparing this compound is through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, such as an acyl chloride, with diethylamine. This reaction, a variant of the Schotten-Baumann reaction, is efficient and widely applicable.[3]

Causality of Protocol Design

The synthesis begins with the conversion of 3-nitrophenylacetic acid to its more reactive acyl chloride, 3-nitrophenylacetyl chloride. This "activation" step is critical because direct amidation of a carboxylic acid with an amine requires harsh conditions (high temperatures and pressures) to overcome the formation of a stable ammonium carboxylate salt.[4][5] Using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly electrophilic carbonyl carbon that is readily attacked by the nucleophilic diethylamine.

A tertiary amine base, such as triethylamine (TEA) or pyridine, is included in the reaction with the acyl chloride and diethylamine. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This prevents the protonation of the diethylamine reactant, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow: Synthesis Pathway

The overall synthetic workflow is a two-step process: activation of the carboxylic acid followed by amidation.

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol

Materials:

-

3-Nitrophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation:

-

To a round-bottom flask under a nitrogen atmosphere, add 3-nitrophenylacetic acid (1.0 eq).

-

Add anhydrous DCM as the solvent.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas (SO₂ and HCl). The reaction is complete when gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-nitrophenylacetyl chloride. Caution: This intermediate is moisture-sensitive.[6]

-

-

Amidation:

-

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the diethylamine/TEA solution dropwise to the acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification (Self-Validation System):

-

TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the acyl chloride starting material.

-

Quenching: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

The Key Transformation: Reduction to an Aniline Derivative

The primary utility of this compound is its role as a precursor to N,N-diethyl-3-aminobenzeneacetamide. The reduction of the aromatic nitro group to an amine is a fundamental and powerful transformation in organic synthesis.[7] This reaction must be performed chemoselectively, leaving the tertiary amide group intact.

Rationale for Method Selection

Several methods exist for reducing aromatic nitro groups.[7][8]

-

Catalytic Hydrogenation: This is often the cleanest and most efficient method. A catalyst, typically Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), is used with a hydrogen source.[9] The hydrogen source can be H₂ gas, or a transfer hydrogenation reagent like ammonium formate or formic acid.[9] This method is highly effective and generally does not affect amide bonds. Vanadium compounds can be added in catalytic amounts to prevent the accumulation of hydroxylamine intermediates, leading to a purer final product.[10]

-

Metal/Acid Reduction: Reagents like Tin (Sn) or Iron (Fe) in the presence of concentrated HCl are classic choices. While effective, the strongly acidic conditions and the need for a basic workup to deprotonate the resulting ammonium salt make it less favorable in modern process chemistry.[8]

For its efficiency, mild conditions, and high chemoselectivity, catalytic transfer hydrogenation is the preferred method for this transformation in a research setting.

Experimental Workflow: Nitro Group Reduction

Caption: Workflow for the reduction of the nitro group.

Detailed Laboratory Protocol

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate

-

Methanol

-

Celite®

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (approx. 5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled with care.

-

To this suspension, add ammonium formate (3-5 eq) in portions. The reaction is exothermic.

-

-

Reaction Execution:

-

Stir the mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction progress by TLC until the starting material is fully consumed. This typically takes 1-4 hours.

-

-

Workup and Validation:

-

Catalyst Removal: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the methanol under reduced pressure.

-

Purification: The resulting residue can be purified by a simple aqueous workup (dissolving in an organic solvent like ethyl acetate and washing with water) or by column chromatography if necessary to yield the pure N,N-diethyl-3-aminobenzeneacetamide.

-

Analytical Characterization

Confirming the identity and purity of the intermediate is a non-negotiable step in any synthetic workflow.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹) and a strong carbonyl (C=O) stretch for the tertiary amide around 1630-1680 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons (in the 7.5-8.5 ppm region), a singlet for the benzylic CH₂ group, and complex multiplets for the ethyl groups (CH₂ and CH₃) of the diethylamide.

-

¹³C NMR: Would display signals for the aromatic carbons, the carbonyl carbon (around 170 ppm), and the aliphatic carbons of the ethyl groups.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.

Conclusion and Future Prospects

This compound serves as an exemplary model of a strategic chemical intermediate. Its synthesis is straightforward, and its key transformation—the selective reduction of the nitro group—is a high-yielding and robust reaction. The resulting product, N,N-diethyl-3-aminobenzeneacetamide, is a valuable precursor for further functionalization, most notably in the synthesis of the widely used insect repellent DEET (N,N-Diethyl-3-methylbenzamide) and potentially in the development of novel pharmaceutical agents. This guide provides the essential technical framework for researchers to confidently synthesize, validate, and utilize this important molecular building block.

References

-

PubChem. N,N-Diethyl-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Scilit. Direct Synthesis of Amides from Nitro Compounds and Alcohols via Borrowing Hydrogenation. (2025). Available at: [Link]

-

JoVE. Preparation of Amines: Reduction of Oximes and Nitro Compounds. (2023). Available at: [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Available at: [Link]

- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds. (EP0825979B1).

-

ResearchGate. Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (2025). Available at: [Link]

-

ResearchGate. Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Available at: [Link]

-

PubChem. N,N-Diethylacetamide. National Center for Biotechnology Information. Available at: [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. This compound. Available at: [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. (2022). Available at: [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). Available at: [Link]

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available at: [Link]

-